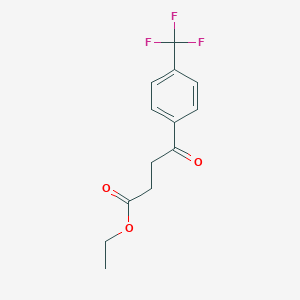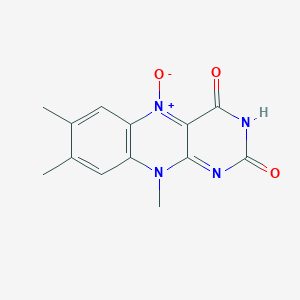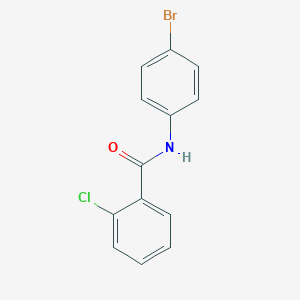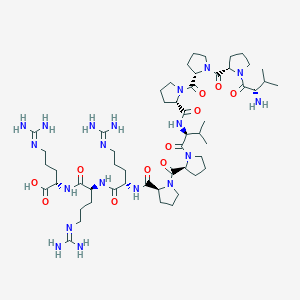
Ras inhibitory peptide
Overview
Description
Ras Inhibitory Peptide is a macrocyclic peptide designed to inhibit the activity of the Ras protein, which plays a crucial role in cell signaling pathways related to cell survival and proliferation. The Ras protein is often mutated in various cancers, making it a significant target for cancer therapy. The this compound specifically targets the KRAS isoform, which is the most commonly mutated form in human cancers .
Mechanism of Action
Target of Action
The primary target of the Ras inhibitory peptide is the Ras protein , specifically the KRAS isoform . KRAS is a protein that represents the most common oncogene in human lung, colorectal, and pancreatic cancers . The this compound specifically blocks the interaction of the Guanine Nucleotide Exchange Factor (GEF) with Grb2, preventing an interaction that is essential for Ras activation by receptor tyrosine kinases .
Mode of Action
The this compound interacts with its targets by binding to both GDP- and GTP-states of KRAS, which may contribute to its cellular activity . This interaction disrupts the protein-protein interactions (PPIs) between Ras and its effectors, thereby inhibiting the downstream signaling .
Biochemical Pathways
The this compound affects the MAPK and AKT pathways . These pathways are related to cell survival and proliferation. By inhibiting the Ras protein, the peptide disrupts these signaling cascades, potentially slowing down the growth and proliferation of cancer cells .
Pharmacokinetics
It is known that the peptide’s cellular activity is influenced by its structure, including its macrocyclic linkage and protease-sensitive backbone . These features, along with the peptide’s arginine-dependent cell entry mechanism, can impact its bioavailability .
Result of Action
The this compound has been shown to inhibit the proliferation of certain cancer cell lines in vitro . For example, it has been reported to inhibit pERK activity in a pancreatic cancer cell line . .
Action Environment
The action, efficacy, and stability of the this compound can be influenced by various environmental factors. For instance, the peptide’s arginine-dependent cell entry mechanism has been found to limit its therapeutic potential due to a strong correlation between net positive charge and histamine release . This suggests that the peptide’s action can be influenced by the cellular environment and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
The Ras inhibitory peptide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It selectively binds to the K-Ras(G12D) mutant, a common mutation in various cancers . This interaction inhibits the binding of Ras to its effector proteins, such as RAF kinase, thereby blocking downstream signaling pathways that promote cell growth and survival . The peptide’s ability to enter cells and specifically target the K-Ras(G12D) mutant makes it a valuable tool in cancer therapy .
Cellular Effects
The this compound exerts significant effects on various types of cells and cellular processes. In cancer cells expressing the K-Ras(G12D) mutation, the peptide inhibits cell proliferation and induces apoptosis . It also affects cell signaling pathways by blocking the activation of downstream effectors such as ERK and PI3K . Additionally, the this compound influences gene expression by downregulating genes involved in cell cycle progression and survival . These cellular effects contribute to the peptide’s potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, the this compound exerts its effects through specific binding interactions with the K-Ras(G12D) mutant . This binding prevents the interaction of Ras with its effector proteins, thereby inhibiting downstream signaling pathways . The peptide also induces conformational changes in the Ras protein, further disrupting its activity . Additionally, the this compound may influence gene expression by modulating transcription factors and other regulatory proteins . These molecular mechanisms contribute to the peptide’s ability to inhibit cancer cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the this compound have been observed to change over time. The peptide exhibits stability and retains its inhibitory activity for extended periods . It may undergo degradation under certain conditions, which can affect its long-term efficacy . In in vitro and in vivo studies, the this compound has shown sustained anti-cancer activity, with long-term treatment resulting in significant inhibition of tumor growth . These temporal effects highlight the peptide’s potential for long-term cancer therapy .
Dosage Effects in Animal Models
The effects of the this compound vary with different dosages in animal models. At lower doses, the peptide effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss and organ toxicity . These dosage-dependent effects underscore the importance of optimizing the dosage regimen for maximum therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
The this compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity . It may affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . Additionally, the peptide’s interaction with metabolic pathways can influence metabolite levels, further impacting cellular function . Understanding these metabolic pathways is crucial for optimizing the peptide’s therapeutic potential .
Transport and Distribution
The transport and distribution of the this compound within cells and tissues are critical for its activity . The peptide is transported into cells via specific transporters and binding proteins . Once inside the cells, it localizes to specific compartments where it exerts its inhibitory effects . The distribution of the peptide within tissues can also affect its therapeutic efficacy, with higher accumulation in tumor tissues leading to enhanced anti-cancer activity .
Subcellular Localization
The subcellular localization of the this compound is essential for its activity and function . The peptide contains targeting signals that direct it to specific compartments or organelles within the cell . Post-translational modifications may also influence its localization and activity . Understanding the subcellular localization of the peptide can provide insights into its mechanism of action and help optimize its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ras Inhibitory Peptide involves the use of unnatural amino acids and macrocyclic linkers. The process typically starts with the selection of amino acid building blocks based on their chemical diversity and reactivity. These building blocks are then coupled using amide coupling reactions to form the peptide chain. The macrocyclic structure is achieved through disulfide-mediated linkages or other macrocyclic linkers .
Industrial Production Methods: Industrial production of this compound can be accelerated using automated ligand identification systems (ALIS) and mass-encoded mini-libraries of macrocyclic peptides. This method allows for the rapid generation of structure-activity relationship (SAR) data and optimization of peptide stability and permeability .
Chemical Reactions Analysis
Types of Reactions: Ras Inhibitory Peptide undergoes various chemical reactions, including:
Oxidation: The disulfide linkages in the peptide can undergo oxidation-reduction reactions.
Substitution: Amino acid residues in the peptide can be substituted to enhance binding affinity and stability.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Amino acid derivatives and coupling reagents such as carbodiimides.
Major Products: The major products formed from these reactions are modified peptides with enhanced stability, binding affinity, and cellular activity .
Scientific Research Applications
Ras Inhibitory Peptide has several scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the role of Ras in cell signaling pathways.
Biology: Helps in understanding the molecular mechanisms of Ras-mediated cell proliferation and survival.
Medicine: Potential therapeutic agent for treating cancers with KRAS mutations, such as pancreatic, colorectal, and lung cancers
Comparison with Similar Compounds
KRpep-2d: Another KRAS-binding peptide with a disulfide-mediated macrocyclic linkage.
Sotorasib: A small molecule covalent inhibitor of the mutant KRASG12C.
Uniqueness: Ras Inhibitory Peptide is unique due to its macrocyclic structure, which provides high binding affinity and specificity for KRAS. Unlike small molecule inhibitors, the peptide can disrupt protein-protein interactions that are typically challenging to target with small molecules .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEHBKGSNFLJSF-QMAXXTOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H91N19O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332156 | |
| Record name | 1aze | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1170.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159088-48-9 | |
| Record name | 1aze | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


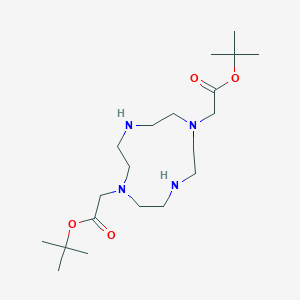
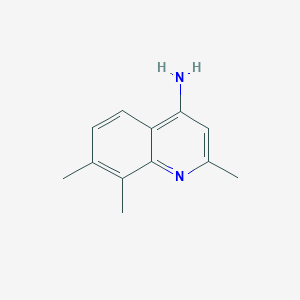
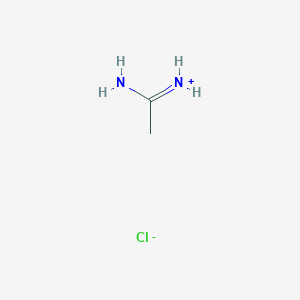
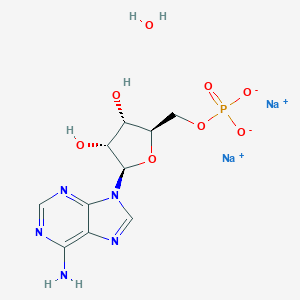

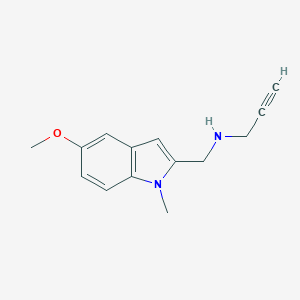
![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
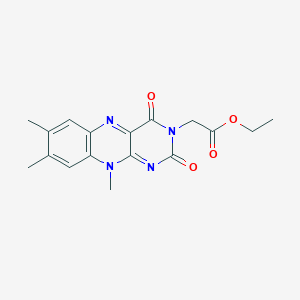
![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)
